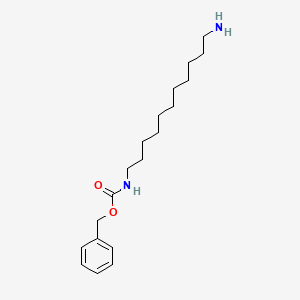

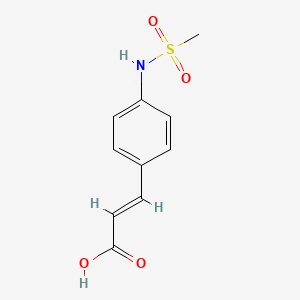

methanone CAS No. 1114658-00-2](/img/structure/B2767070.png)

[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

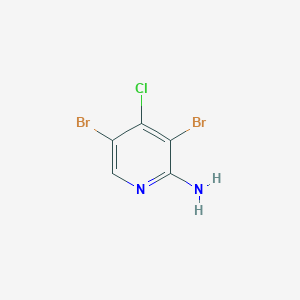

[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone, also known as DMTB, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. DMTB is a member of the benzothiazinone family of compounds, which are known to exhibit a variety of biological activities.

Scientific Research Applications

Antioxidant Properties

- The synthesis and antioxidant properties of related compounds have been investigated. For example, Çetinkaya et al. (2012) synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and evaluated their in vitro antioxidant activities. These studies indicate the potential of such compounds in developing effective antioxidants (Çetinkaya et al., 2012).

Antimicrobial and Insect Antifeedant Properties

- Research by Thirunarayanan (2015) on derivatives of 3,4-dimethyl phenyl bicyclo methanones revealed their antimicrobial, antioxidant, and insect antifeedant activities. This suggests the use of such compounds in agriculture and as potential antimicrobial agents (Thirunarayanan, 2015).

Material Science Applications

- In material science, Shi et al. (2017) developed a series of poly(arylene ether sulfone)s bearing pendant groups related to the compound . These materials showed promising properties like high hydroxide conductivity and good alkaline stability, indicating their potential in various industrial applications (Shi et al., 2017).

Role in Clathrate Formation

- Eto et al. (2011) studied the role of similar compounds in clathrate formation, indicating the significance of edge-to-face interactions between aromatic rings. This research provides insights into molecular recognition and host-guest chemistry (Eto et al., 2011).

Sensor Development

- A study by Soufeena and Aravindakshan (2019) on Schiff base derivatives demonstrated their potential as sensors for metal ions, indicating the use of related compounds in environmental monitoring and analytical chemistry (Soufeena & Aravindakshan, 2019).

Synthesis of Diverse Organic Compounds

- Research on the synthesis of various organic compounds, such as bis(1,2,4-oxadiazoles) and 1,2,4-oxadiazolyl-benzothiazinones, has been conducted using related reagents. This work, as shown by Khanmiri et al. (2014), highlights the utility of these compounds in organic synthesis (Khanmiri et al., 2014).

Pharmaceutical Applications

- Çetinkaya et al. (2014) synthesized derivatives of diphenylmethanone to investigate their inhibitory effects on carbonic anhydrase isoenzymes. Such studies contribute to the development of new pharmaceuticals (Çetinkaya et al., 2014).

Neuroprotective Activity

- Largeron et al. (2001) explored the neuroprotective activity of antioxidant 8-alkylamino-1,4-benzoxazines, demonstrating the potential of these compounds in developing treatments for neurological disorders (Largeron et al., 2001).

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets through hydrogen bonding, hydrophobic effects, and π–π stacking . These interactions can cause changes in the target molecules, leading to various biological effects.

Biochemical Pathways

Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect a wide range of biochemical pathways.

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could impact the compound’s bioavailability.

Result of Action

Based on the biological activities of similar compounds, it can be inferred that this compound may have a broad range of effects at the molecular and cellular levels .

Properties

IUPAC Name |

[4-(3,5-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO3S/c1-16-12-17(2)14-19(13-16)24-15-22(23(25)18-8-4-3-5-9-18)28(26,27)21-11-7-6-10-20(21)24/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZGEVBGVFHXRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

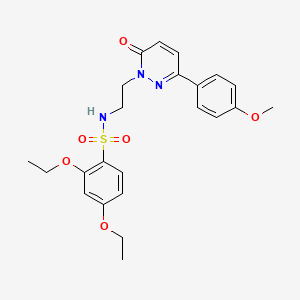

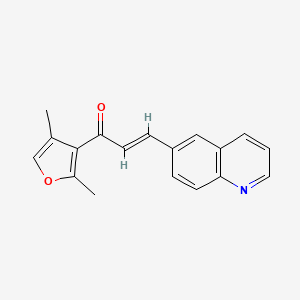

![1-[2-(2-Methoxyphenoxy)ethyl]-7-methylindole-2,3-dione](/img/structure/B2766996.png)

![N-(2-methylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2767006.png)

![N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2767007.png)